molecular formula C20H20N2O3S2 B2375091 N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034483-41-3

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2375091
CAS No.: 2034483-41-3
M. Wt: 400.51
InChI Key: JXFZUTQDKVMCBG-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Antagonism at NMDA Receptor Subtypes

Research has identified compounds similar to N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide as potential antagonists at specific NMDA receptor subtypes. For example, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, a closely related compound, was found to be a potent antagonist of the NR1A/2B NMDA receptor subtype (Tamiz et al., 1998).

Synthesis and Characterization for Anti-Tumor Activities

Several studies have focused on the synthesis and characterization of thiophene-containing compounds for potential anti-tumor activities. One such study synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into compounds similar to the one has been investigated for their impact on electrochemical and electrochromic properties. A study on ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and its polymers found that these materials exhibited distinct color changes and optical contrasts, suggesting potential applications in electrochromic devices (Hu et al., 2013).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFZUTQDKVMCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.